molecular formula C18H18N2S B3000125 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole CAS No. 1207043-09-1

2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole

Cat. No. B3000125
CAS RN: 1207043-09-1
M. Wt: 294.42
InChI Key: WBKJBPJVOULZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The “o-tolyl” part refers to a tolyl group, which is a functional group related to toluene .


Chemical Reactions Analysis

The compound likely undergoes various chemical reactions. For instance, tolyl groups are often involved in reactions such as Williamson etherification or C-C coupling reactions . Additionally, imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions.

Scientific Research Applications

Rearrangements of o-Tolyl Aryl Ethers and Amines

The compound is used in the rearrangements of o-tolyl aryl ethers and amines initiated by the Grubbs–Stoltz reagent . The o-tolyl anion responsible for the rearrangement is generated through two competitive pathways: a radical polar crossover route featuring a SET reduction of the initial benzylic radical formed via hydrogen atom abstraction by a triethylsilyl radical, and the direct deprotonation of the o-tolyl methyl group by pentavalent silicate .

Synthesis of Sartan Series of Drug Molecules

o-Tolyl benzonitrile (OTBN), a common building block for the synthesis of the sartan series of drug molecules (ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan, can be synthesized using this compound . The classical methods for the synthesis of OTBN are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions .

Synthesis of 2-(2-oxo-2-(o-tolyl)ethyl)-4H-chromen-4-one

This compound is used in the synthesis of 2-(2-oxo-2-(o-tolyl)ethyl)-4H-chromen-4-one . The intermediate obtained from the reaction of this compound with 2-methylacetophenone and t-BuOK in DMSO is used to obtain the title compound .

Catalytic Protodeboronation of Pinacol Boronic Esters

The compound is used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Synthesis of Pyrimido[1,2-a]benzimidazoles

The compound is used in the synthesis of pyrimido[1,2-a]benzimidazoles . These compounds are an important class of aromatic compounds used for the synthesis of antiviral, antihypertensive, and antifungal drugs .

Preparation of 2-(4-((1H-Benzimidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide

This compound is used in the preparation of 2-(4-((1H-Benzimidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide . The compound is prepared in two steps, where in the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde .

Mechanism of Action

Target of Action

The primary target of 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system. It is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, meaning that the compound’s effect on AChE can be reversed over time .

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . This can result in continuous stimulation of the neurons, leading to various physiological effects .

Pharmacokinetics

Based on its chemical structure and properties, we can infer that it is likely to be highly soluble in water . This suggests that it could be readily absorbed and distributed in the body.

Result of Action

The inhibition of AChE by 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole can lead to a range of effects at the molecular and cellular level. The accumulation of acetylcholine can cause continuous stimulation of neurons, which can lead to symptoms such as muscle weakness, fatigue, and in severe cases, respiratory failure .

Action Environment

The action, efficacy, and stability of 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole can be influenced by various environmental factors. For instance, its solubility suggests that it could leach into groundwater, potentially affecting non-target organisms . It is also highly toxic to some bees via the oral route but moderately toxic to most other biodiversity . Therefore, the use of this compound needs to be carefully managed to minimize its environmental impact.

properties

IUPAC Name

2-ethylsulfanyl-1-(2-methylphenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-3-21-18-19-13-17(15-10-5-4-6-11-15)20(18)16-12-8-7-9-14(16)2/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKJBPJVOULZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.